N-Methyl-1,2,3,4,7,8,9,10-octahydrophenanthridine-4-carbothioamide
Description
N-Methyl-1,2,3,4,7,8,9,10-octahydrophenanthridine-4-carbothioamide is an organic compound with a complex structure. It belongs to the class of phenanthridine derivatives, which are known for their diverse biological activities and applications in various fields of science.
Properties
CAS No. |
62216-25-5 |
|---|---|
Molecular Formula |
C15H20N2S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
N-methyl-1,2,3,4,7,8,9,10-octahydrophenanthridine-4-carbothioamide |
InChI |
InChI=1S/C15H20N2S/c1-16-15(18)13-8-4-7-12-11-6-3-2-5-10(11)9-17-14(12)13/h9,13H,2-8H2,1H3,(H,16,18) |
InChI Key |
NKUNQALTTQYBCM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)C1CCCC2=C3CCCCC3=CN=C12 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1,2,3,4,7,8,9,10-octahydrophenanthridine-4-carbothioamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1,2,3,4,7,8,9,10-octahydrophenanthridine-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-Methyl-1,2,3,4,7,8,9,10-octahydrophenanthridine-4-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-1,2,3,4,7,8,9,10-octahydrophenanthridine-4-carbothioamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: A parent compound with a simpler structure.
N-Methylphenanthridine: A methylated derivative with similar properties.
Carbothioamide Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
N-Methyl-1,2,3,4,7,8,9,10-octahydrophenanthridine-4-carbothioamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
